Propan-2-yl 4-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate
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Overview
Description
Propan-2-yl 4-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate is a complex organic compound that features a thiophene ring, a quinoline derivative, and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with quinoline precursors under controlled conditions. The reaction may involve the use of catalysts such as morpholine and solvents like ethanol to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 4-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of Propan-2-yl 4-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate involves its interaction with specific molecular targets. The cyano group and thiophene ring are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene.
Quinoline Derivatives: Compounds like chloroquine and quinine.
Uniqueness
Propan-2-yl 4-{[3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate is unique due to its combination of a thiophene ring, a quinoline derivative, and a cyano group. This unique structure allows it to exhibit a wide range of biological activities and makes it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C21H22N2O3S2 |
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Molecular Weight |
414.5 g/mol |
IUPAC Name |
propan-2-yl 4-[(3-cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-3-oxobutanoate |
InChI |
InChI=1S/C21H22N2O3S2/c1-13(2)26-19(25)10-14(24)12-28-21-16(11-22)20(18-8-5-9-27-18)15-6-3-4-7-17(15)23-21/h5,8-9,13H,3-4,6-7,10,12H2,1-2H3 |
InChI Key |
BMRBXVACDWAPEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CC(=O)CSC1=NC2=C(CCCC2)C(=C1C#N)C3=CC=CS3 |
Origin of Product |
United States |
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